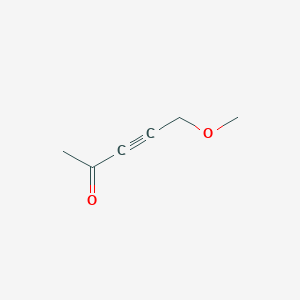
5-methoxypent-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxypent-3-yn-2-one: is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of pentynone, characterized by the presence of a methoxy group at the fifth position and a triple bond between the third and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing 5-methoxypent-3-yn-2-one involves the addition of methoxyacetylene to a suitable carbonyl compound under basic conditions.
Industrial Production Methods: Industrially, the compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methoxy groups to alkyne substrates.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-methoxypent-3-yn-2-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mécanisme D'action
The mechanism by which 5-methoxypent-3-yn-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Pentyn-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-2-pentanone: Differs in the position of the triple bond, leading to different chemical properties and reactivity.
Uniqueness: 5-methoxypent-3-yn-2-one is unique due to the presence of both a methoxy group and a triple bond, which confer distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
13286-13-0 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
Clé InChI |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
SMILES canonique |
CC(=O)C#CCOC |
Key on ui other cas no. |
13286-13-0 |
Synonymes |
5-Methoxy-3-pentyn-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















